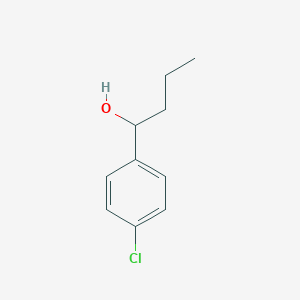

1-(4-Chlorophenyl)butan-1-ol

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAELFEDVTLKJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930149 | |

| Record name | 1-(4-Chlorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13856-86-5 | |

| Record name | 4-Chloro-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13856-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013856865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-propylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)BUTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCZ7LND9NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: 1-(4-Chlorophenyl)butan-1-ol (CAS 13856-86-5)

[1]

Chemical Identity & Core Profile[1][2][3]

This compound is a secondary benzylic alcohol characterized by a 4-chlorophenyl moiety attached to a butyl chain.[1] It serves as a versatile electrophile precursor (via activation of the hydroxyl group) or a chiral scaffold for asymmetric synthesis.

| Property | Data |

| CAS Number | 13856-86-5 |

| IUPAC Name | This compound |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 184.66 g/mol |

| Appearance | Colorless to pale yellow liquid (viscous) |

| Boiling Point | ~265–270 °C (Predicted); ~140 °C at 15 mmHg |

| Chirality | Contains 1 stereocenter (C1).[1][2] Available as Racemate, (R)-, or (S)-enantiomers.[1][3] |

Synthetic Pathways & Methodologies[1][3][4]

The synthesis of this compound is primarily achieved through two distinct mechanisms: Nucleophilic Addition (Grignard) and Carbonyl Reduction .[1] The choice of method depends on the availability of starting materials and the requirement for stereocontrol.

Method A: Grignard Addition (C-C Bond Formation)

This method is preferred when constructing the carbon skeleton from smaller fragments.[1] It involves the addition of a propyl nucleophile to an activated aldehyde.

-

Reagents: 4-Chlorobenzaldehyde, n-Propylmagnesium bromide (Grignard Reagent).[1]

-

Solvent: Anhydrous Diethyl Ether (

) or Tetrahydrofuran (THF).[1][3] -

Mechanism: Nucleophilic attack of the propyl carbanion on the electrophilic carbonyl carbon.

Protocol:

-

Preparation of Grignard: React n-propyl bromide with Magnesium turnings in anhydrous THF under

atmosphere to generate n-Propylmagnesium bromide. Iodine ( -

Addition: Cool the Grignard solution to 0°C. Add 4-Chlorobenzaldehyde dropwise over 30 minutes.

-

Reflux: Allow the mixture to warm to Room Temperature (RT) and reflux for 2 hours to ensure completion.

-

Quench: Pour the reaction mixture into ice-cold dilute HCl/saturated

solution to protonate the alkoxide intermediate. -

Isolation: Extract with Ethyl Acetate, dry over

, and concentrate in vacuo.

Method B: Ketone Reduction (Functional Group Transformation)

This method is ideal for scale-up when the ketone precursor (4'-Chlorobutyrophenone) is commercially available.[1] It allows for facile access to enantiomerically enriched products via Asymmetric Transfer Hydrogenation (ATH).[1]

-

Precursor: 1-(4-Chlorophenyl)butan-1-one (4'-Chlorobutyrophenone, CAS 4981-63-9).[1]

-

Reducing Agent: Sodium Borohydride (

) for racemic; Noyori Catalyst for chiral.[1] -

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Protocol (Racemic Reduction):

-

Dissolution: Dissolve 4'-Chlorobutyrophenone (1.0 eq) in Methanol (10 volumes).

-

Reduction: Cool to 0°C. Add

(0.6 eq) portion-wise to control hydrogen evolution. -

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor consumption of ketone by TLC.[1]

-

Workup: Quench with Acetone (to destroy excess hydride), then remove solvent.[1] Partition residue between water and Dichloromethane (DCM).[1]

Visualization of Synthetic Logic

Caption: Dual synthetic pathways for CAS 13856-86-5: C-C bond formation vs. Carbonyl reduction.

Pharmaceutical Applications & Utility

This compound is a "privileged structure" intermediate.[1] Its utility lies in its ability to introduce the 4-chlorobenzyl motif, a pharmacophore common in antihistamines and antipsychotics, while providing a lipophilic butyl chain that modulates blood-brain barrier (BBB) penetration.

Precursor for Alkylating Agents

The hydroxyl group is rarely the final functionality. It is typically converted to a chloride (using Thionyl Chloride,

-

Downstream Targets: Piperazine or piperidine derivatives used in histamine H1-receptor antagonists.[1]

-

Mechanism:

displacement of the activated alcohol by a secondary amine.

Chiral Building Block

The (S)-enantiomer of this alcohol is a key intermediate in the synthesis of agrochemical fungicides (e.g., triazole derivatives) and potentially for Baclofen analogs (though Baclofen itself is a 3-substituted butanoic acid, the 1-substituted alcohol provides a route to isomeric scaffolds).

Metabolite Standards

In drug metabolism and pharmacokinetics (DMPK) studies, this alcohol often appears as a reduced metabolite of Butyrophenone antipsychotics (e.g., analogs of Haloperidol where the fluorine is substituted or the chain length varies). Synthesizing the authentic standard is crucial for metabolite identification in toxicity studies.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving

activation or Grignard synthesis must be performed in a fume hood. -

Storage: Store in a cool, dry place under inert gas (Argon) if possible, as benzylic alcohols can slowly oxidize to ketones upon prolonged air exposure.

References

Technical Monograph: 1-(4-Chlorophenyl)butan-1-ol

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-chlorophenyl)butan-1-ol (CAS: 13856-86-5), a critical chiral building block in the synthesis of antihistamines, agrochemicals, and aryl-alkyl carbinol derivatives.[1][2] While the nominal molecular weight is 184.66 g/mol , this value is an average that obscures the critical isotopic distribution required for accurate mass spectrometry (MS) validation. This document details the physicochemical properties, synthetic routes (Grignard vs. Asymmetric Reduction), and analytical protocols necessary for the rigorous identification and utilization of this compound in drug development.

Physicochemical Profile

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying on the average molecular weight is insufficient due to the significant mass defect of the chlorine atom.

| Parameter | Value | Notes |

| Average Molecular Weight | 184.66 g/mol | Used for molarity calculations.[1][2][3] |

| Monoisotopic Mass | 184.065 g/mol | Based on |

| Molecular Formula | C | |

| Isotopic Pattern (M : M+2) | 3 : 1 | Characteristic of |

| Chirality | 1 Stereocenter (C1) | Exists as ( |

Solubility & Lipophilicity

The presence of the 4-chlorophenyl moiety significantly increases lipophilicity compared to non-halogenated analogues.[1][2]

-

LogP (Predicted): ~2.9 – 3.1[2]

-

Solubility: Insoluble in water; highly soluble in organic solvents (DCM, Methanol, Ethyl Acetate).[2]

-

Implication: In biological assays, this compound requires a carrier solvent (e.g., DMSO) and may exhibit non-specific binding to plasticware if not controlled.[2]

Synthetic Architecture

The synthesis of this compound is generally approached via two distinct mechanistic pathways, depending on the requirement for stereocontrol.

Pathway A: C-C Bond Formation (Grignard)[2]

-

Mechanism: Nucleophilic addition of propylmagnesium bromide to 4-chlorobenzaldehyde.[1][2]

-

Pros: High atom economy; readily available starting materials.[1][2]

-

Cons: Produces a racemic mixture; requires anhydrous conditions.[1][2]

Pathway B: Asymmetric Ketone Reduction[2]

-

Mechanism: Reduction of 4-chlorobutyrophenone using a chiral catalyst (e.g., CBS-oxazaborolidine or biocatalysis via Rhodotorula rubra).[1][2]

-

Pros: Access to high enantiomeric excess (>98% ee).[2]

-

Cons: Higher reagent cost; requires precise temperature control (-78°C for CBS).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and reaction pathways.

Figure 1: Synthetic logic comparing Grignard addition (racemic) vs. Ketone reduction (enantioselective).[2]

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on verifying identity beyond simple retention time.[1][2]

Mass Spectrometry (GC-MS/LC-MS)

The chlorine atom provides a built-in "checksum" for validation.[1][2]

-

Parent Ion: Look for the cluster at m/z 184 and 186.[2]

-

Fragmentation Logic:

Fragmentation Pathway Diagram

Understanding the fragmentation is crucial for distinguishing this molecule from its isomers (e.g., 4-chlorobutanol).[1][2]

Figure 2: Mass Spectrometry fragmentation logic. The preservation of the Cl isotope pattern in the base peak is diagnostic.

Experimental Protocols

Protocol: Grignard Synthesis (Racemic)

Objective: Synthesis of this compound from 4-chlorobenzaldehyde.[1][2]

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.[2]

-

Reagent Preparation: Charge flask with 4-chlorobenzaldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL). Cool to 0°C.[2]

-

Addition: Add propylmagnesium bromide (12.0 mmol, 2.0 M in ether) dropwise over 20 minutes. Critical: Maintain temperature <5°C to minimize side reactions.[2]

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

-

Quench: Cool to 0°C. Slowly add saturated NH

Cl solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

, and concentrate.[2] -

Purification: Silica gel chromatography.

Protocol: Enantiomeric Separation (HPLC)

Objective: Determine Enantiomeric Excess (ee) of the product.[2]

-

Mobile Phase: Hexane : Isopropanol (90:10).[2]

-

Detection: UV at 220 nm (absorption of the chlorobenzene moiety).[2]

-

Expected Result: Baseline separation of (

) and (

Applications in Drug Development

This compound serves as a versatile chiral synthon .[1][2]

-

Antihistamines: Structural analogue to intermediates used in chlorpheniramine synthesis.[1][2]

-

Agrochemicals: Precursor for triazole fungicides where the chlorophenyl group confers metabolic stability.[2]

-

Mechanistic Probes: Used to study alcohol dehydrogenase (ADH) specificity in metabolic studies.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117166, this compound.[1][2] Retrieved from [Link][2]

-

Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenated compounds and alcohols. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-alpha-propylbenzyl alcohol.[1][2] Retrieved from [Link][2]

Sources

Technical Whitepaper: 1-(4-Chlorophenyl)butan-1-ol

Chemical Identity, Synthetic Pathways, and Biocatalytic Resolution Strategies

Executive Summary

1-(4-Chlorophenyl)butan-1-ol (CAS: 13856-86-5) represents a critical class of chiral benzylic alcohols utilized as versatile synthons in the development of pharmaceutical intermediates and agrochemicals.[1] Structurally characterized by a 4-chlorophenyl moiety attached to a butyl chain carrying a hydroxyl group at the benzylic position, this compound serves as a precursor for antihistamines, antifungal agents, and antitussive analogs.

This technical guide provides a rigorous analysis of its physicochemical properties, comparative synthetic methodologies (chemocatalytic vs. biocatalytic), and analytical characterization. Special emphasis is placed on enantioselective synthesis and enzymatic kinetic resolution , addressing the industry's demand for optically pure intermediates.

Physicochemical Profile

The lipophilicity and steric bulk of the chlorophenyl group significantly influence the compound's behavior in biological systems and reaction media. The following data consolidates key physical parameters.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 13856-86-5 |

| Molecular Formula | C₁₀H₁₃ClO |

| Molecular Weight | 184.66 g/mol |

| Physical State | Viscous colorless to pale yellow liquid |

| LogP (Predicted) | ~2.9 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 1 |

| Chirality | Contains 1 stereocenter (C1); exists as (R) and (S) enantiomers |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Synthetic Architectures & Mechanistic Causality

Researchers typically employ two primary strategies for synthesis: the non-selective Grignard addition (for racemic standards) and Asymmetric Transfer Hydrogenation (ATH) for enantiopure applications.[2]

Route A: Grignard Addition (Racemic Synthesis)

Objective: Rapid generation of racemic material for analytical standards or non-chiral applications.[2]

Protocol:

-

Reagent Preparation: Generate n-propylmagnesium bromide in situ by treating 1-bromopropane with magnesium turnings in anhydrous diethyl ether or THF under N₂ atmosphere. Iodine crystals may be used to initiate the reaction.[2]

-

Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 4-chlorobenzaldehyde dropwise. The electron-withdrawing chlorine atom on the aldehyde actually enhances the electrophilicity of the carbonyl carbon, facilitating attack.

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[2]

Causality: The choice of n-propylmagnesium bromide over propyllithium is deliberate; Grignard reagents are less basic and tolerate the aryl chloride moiety better, minimizing the risk of benzyne formation or lithium-halogen exchange side reactions.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective synthesis of (R)- or (S)-1-(4-chlorophenyl)butan-1-ol.[2]

Mechanism: This route utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN).[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru-H and the proton from the amine NH to the ketone simultaneously.

Protocol:

-

Substrate: 1-(4-Chlorophenyl)butan-1-one (CAS 4981-63-9).[2][3]

-

Catalyst System: [Ru(p-cymene)Cl₂]₂ with (S,S)-TsDPEN.

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[2]

-

Conditions: Stir at 28°C in DCM for 12–24 hours.

Validation: The (S,S)-ligand typically yields the (S)-alcohol. Enantiomeric excess (ee) is monitored via Chiral HPLC (e.g., Chiralcel OD-H column).[2]

Comparative Workflow Visualization

The following diagram contrasts the direct Grignard route with the enantioselective ATH route.

Figure 1: Comparative synthetic pathways.[2] Route A (top) yields racemic product; Route B (bottom) yields high-value enantiopure alcohol.

Biocatalytic Kinetic Resolution

For laboratories without access to expensive Ru-catalysts, enzymatic kinetic resolution (EKR) offers a "green" alternative to separate enantiomers from the racemic Grignard product.

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity for the acylation of secondary alcohols. The enzyme will typically acetylate the (R)-enantiomer much faster than the (S)-enantiomer (E-value > 100), leaving the (S)-alcohol unreacted.

Step-by-Step Protocol:

-

Reaction Mix: Dissolve 1.0 g of racemic this compound in dry hexane or MTBE (Methyl tert-butyl ether).

-

Acyl Donor: Add 3 equivalents of Vinyl Acetate. Vinyl acetate is chosen because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward (irreversible transesterification).

-

Catalyst: Add immobilized CAL-B (e.g., Novozym 435, 20 mg/mmol substrate).[2]

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Stop reaction at 50% conversion (theoretical maximum yield for resolution).

-

Separation: Filter the enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel; Hexane:EtOAc gradient).

Figure 2: Lipase-mediated kinetic resolution workflow utilizing irreversible transesterification.

Analytical Characterization

Validation of the synthesized compound requires specific spectroscopic confirmation.[2]

Nuclear Magnetic Resonance (NMR)

Predicted shifts in CDCl₃ (400 MHz).

-

¹H NMR:

-

δ 7.25–7.35 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzenes).[2]

-

δ 4.65 (t, J=6.5 Hz, 1H): Benzylic methine (-CH -OH).[2] The triplet splitting arises from coupling with the adjacent methylene group.[2]

-

δ 1.60–1.80 (m, 2H): Methylene protons at C2 position.[2]

-

δ 1.30–1.45 (m, 2H): Methylene protons at C3 position.[2]

-

δ 0.92 (t, J=7.3 Hz, 3H): Terminal methyl group.[2]

-

δ 2.10 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).[2]

-

Chiral HPLC

To determine Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H (Daicel).[2]

-

Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).[2]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm (absorption of the chlorobenzene chromophore).[2]

-

Expectation: The (S) and (R) enantiomers will display distinct retention times.[2] Baseline separation is critical for accurate ee calculation.[2]

Safety & Handling

-

GHS Classification: Warning.[2]

-

Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Handling: Benzylic alcohols can be prone to acid-catalyzed dehydration.[2] Avoid storing with strong Lewis acids.[2]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the ketone.

References

-

PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]

-

NIST Mass Spectrometry Data Center. (n.d.).[2] 4-Chlorobutyrophenone (Precursor Ketone Data). National Institute of Standards and Technology.[2][4] Retrieved from [Link][2]

-

Ghanem, A. (2007).[2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Arylalkanols. Tetrahedron: Asymmetry.[2][5][6] (General reference for lipase resolution of 1-arylalkanols).

-

Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational text for the ATH protocol described in Section 3.2).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C10H13ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9 [matrix-fine-chemicals.com]

- 4. 4-Chloro-1-butanol [webbook.nist.gov]

- 5. may.chem.uh.edu [may.chem.uh.edu]

- 6. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Chlorophenyl)butan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a secondary aryl alcohol that holds significance as a versatile chemical intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its structure, featuring a chiral center, a chlorinated phenyl ring, and a butyl chain, imparts a specific set of physicochemical characteristics that are crucial for its handling, reaction optimization, and analytical characterization. This guide serves as a comprehensive technical resource, detailing the core physical properties of this compound. As Senior Application Scientists, our objective is to synthesize established data with practical, field-proven insights, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and analysis. These parameters dictate solvent selection, purification strategies, and storage conditions. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₃ClO | GSRS[2], PubChem[1] |

| Molecular Weight | 184.66 g/mol | GSRS[2], PubChem[1] |

| CAS Registry Number | 13856-86-5 | GSRS[2], PubChem[1] |

| Appearance | Colorless liquid or low-melting solid (inferred) | |

| Chirality | Racemic mixture | GSRS[2] |

| Canonical SMILES | CCCC(C1=CC=C(C=C1)Cl)O | PubChem[1] |

| InChI Key | HAELFEDVTLKJMU-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic and Chromatographic Profile

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic and chromatographic techniques. Each method provides a unique and complementary piece of structural information, creating a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a map of the hydrogen environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm range, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring), the carbinol proton (the hydrogen on the carbon bearing the hydroxyl group, -CH(OH)-), which would appear as a triplet, the protons on the adjacent methylene group, and the terminal methyl group of the butyl chain.[1]

-

¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments. The spectrum will show distinct signals for the four different carbons of the butyl chain, the two unique aromatic carbons of the p-chlorophenyl group (plus the carbon attached to the chlorine and the carbon attached to the butyl chain), confirming the overall carbon skeleton.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The key diagnostic absorptions are:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.

-

C-H Stretches: Signals just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the butyl chain, while weaker signals above 3000 cm⁻¹ are characteristic of the sp² hybridized C-H bonds of the aromatic ring.[3]

-

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl ring.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the secondary alcohol C-O bond.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, corresponds to the C-Cl bond.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 184.

-

Isotopic Pattern: A key validation feature is the presence of an M+2 peak at m/z 186 with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive proof of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways include the loss of a water molecule (M-18) and cleavage of the butyl group, leading to characteristic fragment ions.

Gas Chromatography (GC)

GC is the primary technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

-

Retention Index: The Kovats retention index on a standard non-polar column is reported as 1416.5, which provides a standardized measure for comparison across different systems.[1]

Experimental Protocols for Characterization

The following protocols describe standard, validated workflows for the comprehensive analysis of this compound.

Protocol 1: Purity and Identity Confirmation by GC-MS

This protocol is designed to separate the compound from any impurities (e.g., starting materials, side products) and confirm its identity based on its mass spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

-

GC Separation: Utilize a temperature gradient program. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

-

MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

-

Data Analysis:

-

Integrate the resulting chromatogram to determine the peak area and calculate the purity as a percentage.

-

Analyze the mass spectrum of the main peak. Confirm the molecular ion (m/z 184) and the characteristic chlorine isotope pattern (m/z 186).

-

Compare the obtained spectrum with a reference library (e.g., NIST) for identity confirmation.

-

Caption: Workflow for GC-MS analysis of this compound.

Protocol 2: Structural Elucidation by NMR Spectroscopy

This workflow ensures the acquisition of high-quality NMR data for unambiguous structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation:

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts and splitting patterns to assign each signal to the corresponding protons in the molecular structure.

-

Assign the peaks in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

-

Caption: Standard workflow for NMR-based structural elucidation.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

GHS Hazard Classification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is a chiral aryl alcohol with well-defined physicochemical properties. Its characterization relies on a multi-technique approach, where chromatography (GC) confirms purity and spectroscopy (NMR, IR, MS) provides unambiguous structural verification. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to confidently handle, analyze, and utilize this compound in their synthetic and analytical endeavors. Adherence to the outlined safety protocols is essential for ensuring a safe laboratory environment.

References

-

National Institute of Standards and Technology (NIST). 4-Chloro-1-butanol. NIST Chemistry WebBook. [Link]

-

Global Substance Registration System (GSRS). this compound.[Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. [Link]

-

Wikipedia. 1-Butanol.[Link]

-

ChemSrc. 1-Chloro-4-(4-chlorophenyl)butan-2-ol Properties.[Link]

-

PubChem. 4'-Chlorobutyrophenone. National Center for Biotechnology Information. [Link]

-

CBSE Academics. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26).[Link]

-

ChemSynthesis. 4-chloro-1-phenyl-1-butanol.[Link]

-

ResearchGate. Discovery, characterization, and synthetic potential of two novel bacterial aryl-alcohol oxidases.[Link]

-

PubMed. Discovery, production and characterization of bacterial aryl-alcohol oxidases.[Link]

- Google Patents.CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

ACS Publications. Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions. Chemical Reviews. [Link]

-

University of Technology, Iraq. Experimental No. (11) Alcohols.[Link]

-

PMC. Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications. National Center for Biotechnology Information. [Link]

Sources

Technical Monograph: Structural Elucidation & Impurity Profiling of 1-(4-Chlorophenyl)butan-1-ol

[1][2]

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 1-(4-chlorophenyl)butan-1-ol , a chiral benzylic alcohol frequently utilized as a pharmacophore intermediate in the synthesis of antihistamines (e.g., chlorpheniramine analogs) and agrochemicals.[1]

The elucidation strategy detailed here moves beyond simple identification. It integrates synthetic origin analysis to predict impurity profiles, advanced spectroscopic interpretation (NMR/MS) to confirm connectivity, and chiral chromatography to establish enantiomeric purity. This guide is designed to serve as a self-validating protocol for researchers requiring absolute structural confirmation.

Synthetic Origins & Impurity Context[1][3][4]

Effective elucidation begins with understanding the sample's history.[2] The impurity profile of this compound is strictly dependent on its synthetic route.

Route A: Grignard Addition (C-C Bond Formation)

-

Reagents: 4-Chlorobenzaldehyde + Propylmagnesium bromide (Grignard reagent).[1][2]

-

Mechanism: Nucleophilic addition of the propyl group to the aldehyde carbonyl.

-

Critical Impurities:

-

4-Chlorobenzaldehyde: Unreacted starting material (distinct aldehyde proton in NMR).[1][2]

-

Biphenyls: 4,4'-Dichlorobiphenyl may form via radical coupling if the Grignard initiation is too aggressive.[1][2]

-

Wurtz Coupling Products: Hexane (from propyl-propyl coupling), typically removed during drying but trace amounts may remain.[1][2]

-

Route B: Ketone Reduction (Hydride Transfer)

Spectroscopic Characterization Suite

Mass Spectrometry (MS) - Fragmentation Logic

The mass spectrum provides the first "fingerprint" of the molecule. For this compound (MW: 184.66 g/mol ), the ionization pattern is dominated by the stability of the benzylic cation and the chlorine isotope signature.[1]

Key Diagnostic Features:

-

Isotope Pattern (M/M+2): The presence of a single chlorine atom dictates a 3:1 intensity ratio between the molecular ion (

) at m/z 184 and the isotope peak ( -

Alpha Cleavage (Base Peak): The primary fragmentation pathway is

-cleavage, ejecting the alkyl chain (propyl radical, mass 43) to form a resonance-stabilized oxonium ion.[1][2]-

Fragment:

-

m/z: 141 (and 143 for

)

-

-

Dehydration: Loss of water (

) is common in alcohols, yielding a styrene-like cation at m/z 166.[1][2]

Caption: Figure 1.[1][2] Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR confirms the connectivity.[2] The aromatic region is the most diagnostic, showing a characteristic

Experimental Protocol: Dissolve ~10 mg of sample in 0.6 mL

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (2,6) | 7.28 - 7.32 | Doublet (d) | 2H | ~8.5 | Ortho to alkyl group; part of AA'BB'.[1][2] |

| Ar-H (3,5) | 7.35 - 7.40 | Doublet (d) | 2H | ~8.5 | Ortho to Chlorine; deshielded by -I effect.[1][2] |

| C1-H | 4.65 - 4.70 | Triplet (t) or dd | 1H | ~6.5 | Benzylic proton; deshielded by OH and Ring.[1][2] |

| -OH | 2.0 - 2.5 | Broad Singlet | 1H | - | Exchangeable; shift varies with conc.[1][2] |

| C2-H | 1.65 - 1.80 | Multiplet (m) | 2H | - | Methylene adjacent to chiral center.[1][2] |

| C3-H | 1.30 - 1.45 | Multiplet (m) | 2H | - | Middle methylene of propyl chain.[1][2] |

| C4-H | 0.92 | Triplet (t) | 3H | 7.4 | Terminal methyl group.[1][2] |

Table 2: 13C NMR Assignments (100 MHz, CDCl3)[3]

| Carbon Type | Shift ( | Diagnostic Note |

| C-Ar (Ipso) | ~143.0 | Quaternary carbon attached to alkyl chain.[1][2] |

| C-Cl (Ipso) | ~133.0 | Quaternary carbon attached to Chlorine.[1][2] |

| Ar-C (CH) | 128.5, 127.2 | Aromatic methines (intensities confirm symmetry).[1][2] |

| C1 (Benzylic) | 73.5 | Characteristic secondary alcohol shift.[1][2] |

| C2 (Methylene) | 41.2 | Shielded relative to benzylic.[1][2] |

| C3 (Methylene) | 19.0 | Propyl chain middle carbon.[1][2] |

| C4 (Methyl) | 13.9 | Terminal methyl.[1][2] |

Stereochemical Analysis (Chiral HPLC)

Since the molecule contains a chiral center at C1, determining the Enantiomeric Excess (ee) is critical for asymmetric synthesis or biological assays.

Method Development Strategy: Benzylic alcohols resolve well on polysaccharide-based stationary phases.[1][2] The hydroxyl group provides a "handle" for hydrogen bonding with the carbamate moieties on the chiral selector.

-

Column Selection:

-

Expected Elution: The enantiomers typically separate with a resolution (

) > 1.5.[2]

Caption: Figure 2. Workflow for establishing a chiral HPLC method for enantiomeric excess determination.

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 117166, this compound. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for NMR/MS interpretation logic).

-

Daicel Chiral Technologies. (n.d.).[1][2] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

An In-Depth Technical Guide to the Racemic Mixture of 1-(4-Chlorophenyl)butan-1-ol: Synthesis, Resolution, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral molecules are fundamental in drug development, as the stereochemistry of a compound can significantly influence its pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the racemic mixture of 1-(4-chlorophenyl)butan-1-ol, a key chiral intermediate. We will delve into its synthesis, enzymatic kinetic resolution to separate the enantiomers, and the analytical techniques used for its characterization. This document is intended to serve as a practical resource, offering not only procedural details but also the underlying scientific principles to inform experimental design and interpretation.

Introduction: The Significance of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to synthesize and separate specific enantiomers is a critical aspect of modern drug discovery and development.[1][2]

This compound is a chiral secondary alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its racemic mixture contains equal amounts of the (R)- and (S)-enantiomers. The effective separation of these enantiomers is crucial for developing stereochemically pure active pharmaceutical ingredients (APIs).

Synthesis of Racemic this compound

The preparation of the racemic mixture of this compound is typically achieved through the reduction of the corresponding ketone, 1-(4-chlorophenyl)butan-1-one (also known as 4'-chlorobutyrophenone).[3]

Synthetic Pathway: Grignard Reaction

A common and effective method for synthesizing the precursor ketone, 1-(4-chlorophenyl)butan-1-one, is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride. However, a more direct route to the alcohol is via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reagent

Objective: To synthesize racemic this compound from 4-chlorobenzaldehyde and a propyl Grignard reagent.

Materials:

-

4-Chlorobenzaldehyde

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. Stir until the magnesium has completely reacted.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether via the dropping funnel.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the Synthetic Pathway

Caption: Synthesis of Racemic this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[4] Enzymes, particularly lipases, are highly effective biocatalysts for the stereoselective acylation of secondary alcohols.[5][6][7]

Principle of Lipase-Catalyzed Resolution

Lipases catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. In a racemic mixture of a chiral alcohol, one enantiomer will typically fit better into the active site of the lipase, leading to a significantly faster acylation rate for that enantiomer. By stopping the reaction at approximately 50% conversion, one can obtain the acylated enantiomer and the unreacted enantiomer in high enantiomeric excess.

Experimental Workflow

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To resolve racemic this compound using Candida antarctica lipase B (CAL-B).

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous toluene (solvent)

-

Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound in anhydrous toluene. Add vinyl acetate as the acyl donor.

-

Enzymatic Reaction: Add the immobilized lipase to the solution. Stir the mixture at a constant temperature (e.g., 40 °C).

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Separation: The resulting mixture contains the unreacted alcohol enantiomer and the acylated enantiomer. These can be separated by column chromatography. The acylated enantiomer can then be hydrolyzed back to the alcohol if desired.

Visualization of the Resolution Workflow

Caption: Enzymatic Kinetic Resolution Workflow.

Analytical Characterization

Accurate characterization of the starting material and the resolved enantiomers is essential. This involves spectroscopic methods to confirm the chemical structure and chiral chromatography to determine enantiomeric purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.[8] The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic ring.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons, methine proton (CH-OH), methylene protons (CH₂), and methyl protons (CH₃) with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons.[8] |

| IR | Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), and characteristic peaks for C-H and C=C aromatic stretches.[8] |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[2][9][10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of the resolved this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H).[9]

Typical Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio is optimized for the best separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).

-

Column Temperature: Ambient or controlled.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection: Inject the sample onto the chiral column.

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualization of Chiral Separation

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates | MDPI [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. This compound | C10H13ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Biological Activity of 1-(4-Chlorophenyl)butan-1-ol Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Sigma-1 Pivot

The 1-(4-chlorophenyl)butan-1-ol scaffold represents a critical "metabolic switch" in medicinal chemistry. While often encountered as the reduced metabolite of butyrophenone antipsychotics (e.g., Haloperidol), this chiral alcohol moiety possesses a distinct pharmacological profile separate from its parent ketone.

Unlike its ketone counterparts, which typically function as potent Dopamine D2 receptor antagonists, This compound derivatives exhibit high affinity for the Sigma-1 Receptor (S1R) . This activity profile shifts the therapeutic window from antipsychotic efficacy to neuroprotection, cognitive enhancement, and modulation of intracellular calcium signaling.

This guide analyzes the structure-activity relationships (SAR), metabolic instability issues, and synthesis protocols required to exploit this scaffold for novel therapeutic applications.

Chemical Foundation & Stereochemistry

The core structure, this compound, contains a single chiral center at the benzylic position. The biological activity of its derivatives is highly stereospecific.

The Metabolic "Futile Cycle"

In vivo, this alcohol is generated via the reduction of 4'-chlorobutyrophenones by cytosolic ketone reductases. However, it is not a terminal metabolite. It undergoes re-oxidation back to the ketone by CYP450 enzymes (primarily CYP3A4) or specific dehydrogenases.

-

Ketone Form (e.g., Haloperidol): High D2 affinity

Antipsychotic + EPS liability. -

Alcohol Form (Reduced Metabolite): High S1R affinity

Neurotrophic (BDNF release) + Low D2 affinity.

Critical Design Challenge: To utilize the neuroprotective properties of the alcohol derivative, the medicinal chemist must "lock" the molecule in the reduced state, preventing oxidation back to the toxic D2-antagonist ketone.

Visualization: The Metabolic/Pharmacologic Switch

The following diagram illustrates the divergent signaling pathways activated by the oxidative state of the scaffold.

Figure 1: The metabolic interconversion between the ketone and alcohol forms dictates the pharmacological outcome. Preventing the reverse path (Alcohol to Ketone) is key to selective S1R therapy.

Pharmacology & Mechanism of Action

Sigma-1 Receptor (S1R) Agonism

Derivatives containing the this compound moiety, particularly those with a basic amine at the 4-position (e.g., piperidine or diazepane linkers), act as potent S1R agonists.

-

Mechanism: The scaffold binds to the S1R at the endoplasmic reticulum-mitochondrion-associated membrane (MAM).

-

Effect: This binding dissociates S1R from BiP (binding immunoglobulin protein), allowing S1R to act as a molecular chaperone. It stabilizes IP3 receptors, ensuring proper Ca2+ signaling, and promotes the secretion of Brain-Derived Neurotrophic Factor (BDNF).

-

Therapeutic Application: Cognitive impairment (Alzheimer's), depression, and stroke recovery.

Structure-Activity Relationship (SAR)

To optimize this scaffold for S1R selectivity over D2 affinity:

-

The Hydroxyl Group: Essential for S1R hydrogen bonding. Deletion or etherification often reduces affinity.

-

The 4-Chlorophenyl Ring: Provides necessary lipophilicity for the hydrophobic pocket of S1R. Substitution with Fluorine (4-F) is tolerated but Chlorine often yields optimal binding kinetics.

-

The Butane Chain:

-

Length: The 4-carbon linker is optimal for bridging the aromatic head to the basic amine tail.

-

Modifications: Introduction of gem-difluoro groups at the C3 or C4 position (adjacent to the amine) can block metabolic oxidation, stabilizing the alcohol.

-

Experimental Protocols

Protocol: Lipase-Mediated Kinetic Resolution

Since the biological activity is stereoselective, obtaining enantiopure this compound is a prerequisite for synthesis.

Objective: Isolate (S)-1-(4-chlorophenyl)butan-1-ol from racemic mixture. Reagents:

-

Racemic this compound (10 mmol)

-

Vinyl Acetate (Acyl donor, 30 mmol)

-

Lipase: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

-

Solvent: Diisopropyl ether (DIPE) or Toluene (dry)

Methodology:

-

Setup: Dissolve the racemic alcohol in DIPE (50 mL) in a round-bottom flask. Add Vinyl Acetate (3 eq).

-

Initiation: Add immobilized CAL-B (20 mg/mmol substrate). Incubate in an orbital shaker at 30°C, 200 rpm.

-

Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 95:5).

-

Termination: Stop reaction at 50% conversion (typically 24-48 hours) by filtering off the enzyme.

-

Purification:

-

Evaporate solvent.[1]

-

Separate the unreacted (S)-alcohol from the formed (R)-acetate via column chromatography (Silica gel; Gradient: 5% to 20% EtOAc in Hexane).

-

Note: The (R)-acetate elutes first (less polar). The (S)-alcohol elutes second.

-

Protocol: Sigma-1 Receptor Radioligand Binding Assay

To validate the biological activity of synthesized derivatives.

Reagents:

-

Ligand: [³H]-(+)-Pentazocine (Specific S1R agonist).

-

Tissue: Guinea pig brain membrane homogenates or transfected HEK293 cells expressing human S1R.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Methodology:

-

Preparation: Incubate membrane protein (200-400 µg) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁵ M).

-

Non-Specific Binding: Determine using 10 µM Haloperidol (cold).

-

Incubation: 120 minutes at 25°C to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

-

Analysis: Calculate IC50 and Ki using non-linear regression (Cheng-Prusoff equation).

Synthesis & SAR Visualization

The following diagram details the synthesis of a metabolically stable derivative (Gem-difluoro analog) designed to prevent re-oxidation.

Figure 2: Synthetic strategy for creating metabolically stable derivatives. The introduction of fluorine atoms (Step 1 reagent) prevents the 'Futile Cycle' of oxidation back to the toxic ketone.

Data Summary: Activity Comparison

The table below contrasts the biological activity of the parent ketone against the alcohol derivative and a stabilized analog.

| Compound Class | Structure Type | S1R Affinity ( | D2 Affinity ( | Metabolic Stability | Primary Effect |

| Haloperidol | Butyrophenone (Ketone) | ~25 nM | 1.5 nM | Stable | Antipsychotic / EPS |

| Reduced Haloperidol | 1-(4-Cl-Ph)butan-1-ol deriv. | 1.4 nM | ~30-50 nM | Unstable (Oxidizes) | S1R Agonist / Neurotrophic |

| Difluoro-Analog | Fluorinated Alcohol | ~2.0 nM | >100 nM | High (Blocked) | Cognitive Enhancement |

References

-

Sigma-1 receptor binding and biological activity of reduced haloperidol: Source: National Institutes of Health (NIH) / PubMed Title: "Reduced haloperidol: a factor in determining the therapeutic benefit of haloperidol treatment?" URL:[Link]]

-

Metabolic interconversion and BDNF secretion: Source: Elsevier / Neurochemistry International Title: "Activation of the sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia" URL:[2][3][Link]

-

Synthesis of metabolically stable difluorinated analogs: Source: ACS Publications / Journal of Medicinal Chemistry Title: "Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand" URL:[Link]

-

Lipase-mediated kinetic resolution protocols: Source: MDPI / International Journal of Molecular Sciences Title: "Lipase-Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers" URL:[Link]

-

General Chemical Safety and GHS Classification: Source: PubChem / NIH Title:[4] "this compound Compound Summary" URL:[Link]

Sources

- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 2. Activation of the sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Grignard reaction protocol for 1-(4-Chlorophenyl)butan-1-ol synthesis

Application Note: Precision Synthesis of 1-(4-Chlorophenyl)butan-1-ol via Grignard Addition

Strategic Overview

This protocol details the synthesis of This compound , a critical secondary alcohol intermediate often utilized in the development of antihistamines (e.g., chlorpheniramine analogues) and agrochemical active ingredients.

While multiple retrosynthetic routes exist, this guide prioritizes the nucleophilic addition of

-

Substrate Stability: 4-Chlorobenzaldehyde is a stable, crystalline solid that is easy to purify and handle compared to the volatile and polymerizable butanal.

-

Grignard Fidelity: The formation of alkyl Grignards (

-PrMgBr) is kinetically rapid and reliable. Conversely, forming Grignard reagents from aryl chlorides (like 1-chloro-4-bromobenzene) risks scrambling or sluggish initiation without specialized activation (e.g., Rieke magnesium or LiCl mediation).

Reaction Engineering & Mechanism

The reaction proceeds via a concerted nucleophilic attack. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The alkyl group then attacks the carbonyl carbon through a six-membered cyclic transition state.[1]

Critical Process Parameter (CPP): Chemoselectivity

The 4-chloro substituent on the aromatic ring is potentially reactive. Under reflux conditions with excess magnesium, it could undergo insertion (forming a bis-Grignard). However, by utilizing a pre-formed alkyl Grignard at controlled temperatures (

Mechanism Visualization

Figure 1: Mechanistic pathway of the Grignard addition showing the critical 6-membered transition state.

Material Specifications & Safety

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All operations must be performed under an inert atmosphere (Argon or Nitrogen). The product is a skin and eye irritant.[2]

| Component | Role | Equiv. | Purity/Conc.[1][2][3][4] | Critical Specification |

| 4-Chlorobenzaldehyde | Limiting Reagent | 1.0 | >98% | Low acid content (free acid kills Grignard). |

| Nucleophile | 1.2 - 1.3 | ~2.0 M in Ether | Must be titrated before use. | |

| THF (Tetrahydrofuran) | Solvent | N/A | Anhydrous | Water < 50 ppm (inhibited or non-inhibited). |

| Ammonium Chloride | Quench | Excess | Sat. Aq. Sol. | pH buffer to prevent dehydration of alcohol. |

Detailed Experimental Protocol

Phase 1: System Preparation & Validation

Objective: Eliminate moisture and verify reagent titer.

-

Glassware Drying: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), addition funnel, and magnetic stir bar at

for at least 2 hours. Assemble hot under a stream of Argon. -

Titration (Self-Validating Step): Do not rely on the commercial label molarity. Titrate the Grignard reagent using Knochel’s method (Iodine in THF/LiCl).[3]

-

Protocol: Dissolve

-

Calculation:

. -

Why: Exact stoichiometry prevents "stalling" (too little) or difficult workups (too much).

-

Phase 2: Reaction Execution

Objective: Controlled C-C bond formation.

-

Substrate Dissolution: In the 250 mL RBF, dissolve 4-Chlorobenzaldehyde (

, -

Thermal Control: Cool the solution to

using an ice/water bath. -

Reagent Addition: Charge the addition funnel with

-PrMgBr (-

Rate: Add dropwise over 20 minutes.

-

Observation: Maintain internal temperature

. A slight color change (yellowing) is normal.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

-

IPC (In-Process Control): Check TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear; product spot (

-

Phase 3: Workup & Isolation

Objective: Hydrolysis without dehydration.

-

Quench: Cool the mixture back to

. Slowly add-

Caution: Exothermic. Magnesium salts will precipitate.

-

-

Extraction: Dilute with

water and -

Drying: Wash combined organics with Brine (

), dry over anhydrous -

Concentration: Evaporate solvent under reduced pressure (

, -

Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO2, Gradient: 0%

15% EtOAc in Hexanes).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point at IPC.

Analytical Validation (QC)

Upon isolation, the identity of the product must be confirmed.

-

Physical State: Colorless to pale yellow oil.

-

H NMR (

- 7.20–7.35 (m, 4H, Ar-H)

- 4.65 (t, 1H, CH-OH) – Diagnostic benzylic proton

-

1.60–1.80 (m, 2H,

-

1.20–1.45 (m, 2H,

-

0.93 (t, 3H,

-

Troubleshooting:

-

Impurity: If a doublet appears around

9.9, unreacted aldehyde is present. -

Impurity: If olefinic protons appear (

5.0–6.0), dehydration occurred during workup (likely pH too low/acidic).

-

References

-

Grignard Reagent Preparation & Handling

-

Titration of Grignard Reagents (Knochel Method)

-

Krasovskiy, A.; Knochel, P. "A New, Efficient Method for the Titration of Organomagnesium and Organozinc Reagents." Synthesis2006 , 5, 890–891.[7]

-

-

Safety Data (this compound)

-

PubChem Compound Summary for CID 117166.

-

-

Mechanistic Insight (Addition to Aldehydes)

Sources

Technical Application Note: Chemoselective Reduction of 1-(4-chlorophenyl)butan-1-one

[1][2]

Abstract & Strategic Relevance

The reduction of 1-(4-chlorophenyl)butan-1-one (also known as 4'-chlorobutyrophenone) to its corresponding alcohol, 1-(4-chlorophenyl)butan-1-ol , is a pivotal transformation in the synthesis of antihistamines (e.g., analogues of ebastine) and agrochemicals.[1][2]

The primary challenge in this transformation is chemoselectivity : the reduction must target the carbonyl group without affecting the aryl-chloride bond (susceptible to hydrodehalogenation under aggressive catalytic hydrogenation conditions).[1][2]

This guide details two validated protocols:

Chemical Mechanism (Racemic Reduction)[1][2][3]

The reduction proceeds via nucleophilic addition of a hydride ion (

Mechanistic Pathway

The reaction involves the formation of a tetraalkoxyborate intermediate, which is subsequently hydrolyzed to yield the secondary alcohol.[1][2]

Figure 1: Mechanistic flow of the borohydride reduction.[1][2] The aryl-chloride bond remains intact due to the specific chemoselectivity of borohydrides toward polarized

Experimental Protocols

Protocol A: Standard Racemic Reduction (NaBH4)

Best for: General intermediate synthesis, scale-up, and non-chiral applications.[2]

Safety Prerequisite:

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-(4-chlorophenyl)butan-1-one | 1.0 | Substrate | Limiting reagent |

| Sodium Borohydride | 0.6 - 1.0 | Reductant | Theoretical req is 0.25, but excess ensures completion.[1][2] |

| Methanol (MeOH) | Solvent | Solvent | Anhydrous preferred to minimize H2 evolution.[1][2] |

| HCl (1M) | Quench | Quench | For neutralizing excess hydride.[1][2] |

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask with 1-(4-chlorophenyl)butan-1-one (10 mmol, 1.83 g) and a magnetic stir bar.

-

Solvation: Add Methanol (30 mL) and cool the solution to 0°C using an ice bath.

-

Addition: Add Sodium Borohydride (6 mmol, 227 mg) portion-wise over 15 minutes. Caution: Gas evolution will occur.[1][2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

-

Quench: Cool back to 0°C. Slowly add 1M HCl (10 mL) dropwise until pH

6-7. -

Workup:

-

Purification: The crude oil is typically >95% pure.[1][2] If necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).[1][2]

Protocol B: Enantioselective Reduction (Corey-Bakshi-Shibata)

Best for: Drug development requiring chiral purity.[1][2]

To access the (R)- or (S)- alcohol, use the CBS (Corey-Bakshi-Shibata) Reduction .[1][2]

-

Catalyst: (R)-Me-CBS-oxazaborolidine (creates the (S)-alcohol typically, verify with specific substrate).[1][2]

-

Reductant: Borane-THF complex (

).[1][2] -

Conditions: Reaction is performed in THF at -20°C to maximize enantiomeric excess (ee).

-

Note: This method avoids the use of heavy metals, preventing contamination in pharmaceutical intermediates.[1][2]

Workup & Purification Logic

The following decision tree illustrates the critical path for isolating the pure alcohol product.

Figure 2: Purification workflow ensuring removal of boron salts and solvent residues.

Analytical Characterization

Validation of the product relies on the disappearance of the ketone signal and the appearance of the benzylic hydroxyl proton.[1][2]

Expected Data (1H NMR, 400 MHz, CDCl3)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.20 - 7.35 | Multiplet | 4H | Ar-H | Aromatic ring protons (AA'BB' system typical of p-substituted benzenes).[1][2] |

| 4.65 | Triplet/dd | 1H | Ar-CH -OH | Diagnostic Signal. The benzylic proton shifts upfield from the carbonyl carbon.[1][2] |

| 1.60 - 1.80 | Multiplet | 2H | -CH 2- | Methylene group adjacent to the chiral center.[1][2] |

| 1.30 - 1.50 | Multiplet | 2H | -CH 2- | Middle methylene of the propyl chain.[1][2] |

| 0.93 | Triplet | 3H | -CH 3 | Terminal methyl group.[1][2] |

IR Spectroscopy: Look for the disappearance of the strong C=O stretch at 1680 cm⁻¹ and the appearance of a broad O-H stretch at 3300–3400 cm⁻¹ .[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Inactive | Borohydride decomposes in moisture.[1][2] Use a fresh bottle or increase equivalents to 1.5. |

| Dechlorination (Minor) | Reaction too energetic | Ensure temperature is kept at 0°C during addition. Avoid using |

| Boron Emulsions | Improper Quench | During extraction, if an emulsion forms, add a small amount of 1M HCl or saturated Brine to break it.[1][2] |

References

-

Compound Identification (Ketone): PubChem. "4'-Chlorobutyrophenone (CAS 4981-63-9)."[1][2] National Library of Medicine.[1][2] [Link]

-

Compound Identification (Alcohol): PubChem. "this compound (CAS 13856-86-5)."[1][2] National Library of Medicine.[1][2] [Link][1][2]

-

Enantioselective Biocatalysis: Patel, R.N., et al. "Stereoselective reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one."[1][2] Enzyme and Microbial Technology, via PubMed.[1][2] [Link] (Demonstrates biocatalytic reduction of analogous butyrophenones).

-

CBS Reduction Mechanism: Corey, E. J., et al. "Enantioselective reduction of ketones with borane and chiral oxazaborolidines."[1][2] Journal of the American Chemical Society. [Link][1][2][3]

Precision Synthesis of 1-(4-Chlorophenyl)butan-1-ol: Application Note & Protocol

Abstract & Strategic Overview

1-(4-Chlorophenyl)butan-1-ol (CAS: 13856-86-5) is a critical chiral building block used in the synthesis of antihistamines (e.g., chlorpheniramine analogs) and agrochemical fungicides. Its structure features a secondary alcohol adjacent to a chlorophenyl ring and a propyl chain.

This Application Note outlines two distinct synthetic routes, selected based on the operational scale and available starting materials:

-

Method A (Nucleophilic Addition): The Grignard reaction between 4-chlorobenzaldehyde and

-propylmagnesium bromide. This route is preferred for de novo synthesis when the carbon skeleton must be constructed. It requires strict anhydrous techniques. -

Method B (Carbonyl Reduction): The hydride reduction of 4'-chlorobutyrophenone. This route is preferred for scale-up due to milder conditions and higher atom economy, provided the ketone precursor is available.

Chemical Properties & Target Specifications

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 13856-86-5 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 184.66 g/mol |

| Physical State | Viscous colorless to pale yellow oil (may crystallize upon standing) |

| Solubility | Soluble in DCM, THF, EtOAc, Et2O; Insoluble in water |

| Key Impurities | 4-Chlorobenzaldehyde (SM), 1-(4-chlorophenyl)but-1-ene (Dehydration product) |

Method A: Grignard Addition (Protocol)[5][6]

This protocol utilizes a Grignard reagent (

Reaction Mechanism

The reaction proceeds via a 4-membered cyclic transition state, coordinating the magnesium to the carbonyl oxygen.

Caption: Nucleophilic addition of propylmagnesium bromide to 4-chlorobenzaldehyde followed by acid hydrolysis.

Reagents & Equipment

-

Reagents:

-

4-Chlorobenzaldehyde (1.0 equiv, 14.06 g, 100 mmol)

- -Propylmagnesium bromide (2.0 M in THF, 1.2 equiv, 60 mL)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

-

Saturated Ammonium Chloride (

) solution

-

-

Equipment:

-

500 mL 3-neck Round Bottom Flask (RBF) (Flame-dried)

-

Addition funnel (Pressure-equalizing)

-

Nitrogen/Argon balloon or Schlenk line

-

Ice-water bath

-

Step-by-Step Procedure

-

System Preparation (Critical): Flame-dry the 3-neck RBF and magnetic stir bar under vacuum. Backfill with dry Nitrogen. Repeat 3 times. Causality: Moisture destroys the Grignard reagent, forming propane gas and reducing yield.

-

Solubilization: Charge the flask with 4-chlorobenzaldehyde (14.06 g) and anhydrous THF (100 mL). Stir until fully dissolved. Cool the solution to 0°C using an ice bath.

-

Controlled Addition: Transfer the

-propylmagnesium bromide solution to the addition funnel via cannula or nitrogen-flushed syringe. Add dropwise to the aldehyde solution over 30 minutes.-

Observation: The solution may turn slightly cloudy or yellow/brown.

-

Control Point: Maintain internal temperature

to prevent side reactions (e.g., enolization or Wurtz coupling).

-

-

Reaction Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–3 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear; the alcohol spot (

-

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous

(50 mL).-

Caution: Exothermic! Vigorous bubbling may occur.

-

Expert Note: Do not use HCl for quenching. Strong acids can dehydrate the benzylic alcohol to form the styrene derivative (1-(4-chlorophenyl)but-1-ene).

-

-

Workup: Transfer to a separatory funnel. Extract with Ethyl Acetate (

mL). Combine organic layers. Wash with Brine (50 mL). Dry over anhydrous

Method B: Ketone Reduction (Alternative Protocol)

This method is preferred if 4'-chlorobutyrophenone is available, as it avoids moisture-sensitive organometallics.

Reagents[5]

-

4'-Chlorobutyrophenone (1.0 equiv, 18.27 g, 100 mmol)

-

Sodium Borohydride (

) (0.6 equiv, 2.27 g, 60 mmol) -

Methanol (MeOH) (150 mL)

Step-by-Step Procedure

-

Dissolution: Dissolve 4'-chlorobutyrophenone in Methanol (150 mL) in a 500 mL RBF. Cool to 0°C.

-

Addition: Add

portion-wise over 15 minutes. -

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Add Acetone (10 mL) to destroy excess hydride, then add water (50 mL).

-

Isolation: Evaporate most Methanol under reduced pressure. Extract the aqueous residue with DCM (

mL).

Purification & Characterization Logic

Regardless of the synthesis method, the crude oil requires purification to remove unreacted starting materials or byproducts.

Purification Workflow

Caption: Decision tree for purification based on scale. Flash chromatography is standard for laboratory preparations.

Characterization Data (Expected)

-

NMR (400 MHz,

- 7.20–7.35 (m, 4H, Ar-H)

-

4.65 (t,

-

1.60–1.80 (m, 2H, -CH

-

1.20–1.45 (m, 2H, -CH

-

0.92 (t,

- 2.0–2.5 (br s, 1H, -OH , varies with conc.)

-

IR (Neat): Broad peak at 3300–3400 cm

(O-H stretch), 1090 cm -

MS (ESI):

167

Safety & Handling (E-E-A-T)

-

Halogenated Waste: All chlorinated byproducts and solvents (DCM) must be disposed of in dedicated halogenated organic waste streams.

-

Grignard Hazards: